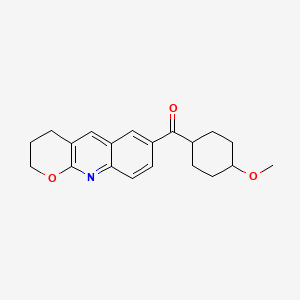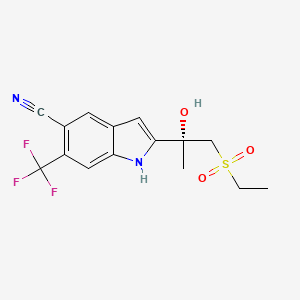![molecular formula C20H19N B1673074 (6S,10bR)-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline CAS No. 129540-12-1](/img/structure/B1673074.png)
(6S,10bR)-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S,10bR)-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline is a compound discovered by Johnson & Johnson. It is a triple reuptake inhibitor antidepressant, which means it inhibits the reuptake of serotonin, norepinephrine, and dopamine in the central nervous system. This compound was first prepared by Bruce E. Maryanoff and coworkers during the late 1970s to 1980s .
Preparation Methods
The synthesis of JNJ-7925476 involves the preparation of a pyrroloisoquinoline core with an overlaid benzhydryl motif. The incorporation of the pyrrolidino ring onto the tetrahydroisoquinoline scaffolding markedly improves potency, although this only works for one of the available stereoisomers . The compound is a racemic preparation of the more potent diastereomer. The synthetic routes and reaction conditions for the preparation of JNJ-7925476 have been detailed in various scientific publications .
Chemical Reactions Analysis
JNJ-7925476 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It has been used as a model compound for studying the structure-activity relationships of pyrroloisoquinoline derivatives.
Biology: It has been used to study the effects of triple reuptake inhibitors on neurotransmitter levels in the brain.
Medicine: It has been investigated as a potential treatment for depression and other mood disorders due to its ability to inhibit the reuptake of serotonin, norepinephrine, and dopamine.
Mechanism of Action
JNJ-7925476 exerts its effects by inhibiting the reuptake of serotonin, norepinephrine, and dopamine in the central nervous system. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which can help alleviate symptoms of depression and other mood disorders. The molecular targets of JNJ-7925476 include the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) .
Comparison with Similar Compounds
JNJ-7925476 is unique in its ability to inhibit the reuptake of three major neurotransmitters: serotonin, norepinephrine, and dopamine. Similar compounds include:
JNJ-39836966: The (6R,10bS) stereoisomer of JNJ-7925476, which is more potent.
JNJ-39836732: The (6S,10bR) stereoisomer of JNJ-7925476, which is less potent.
Crispine A: Another pyrroloisoquinoline derivative with similar structural features.
These compounds share structural similarities with JNJ-7925476 but differ in their potency and specific effects on neurotransmitter reuptake.
Properties
CAS No. |
129540-12-1 |
|---|---|
Molecular Formula |
C20H19N |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
(6S,10bR)-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline |
InChI |
InChI=1S/C20H19N/c1-2-15-9-11-16(12-10-15)19-14-21-13-5-8-20(21)18-7-4-3-6-17(18)19/h1,3-4,6-7,9-12,19-20H,5,8,13-14H2/t19-,20+/m0/s1 |
InChI Key |
YPFCCQUUZJDQAM-VQTJNVASSA-N |
SMILES |
C#CC1=CC=C(C=C1)C2CN3CCCC3C4=CC=CC=C24 |
Isomeric SMILES |
C#CC1=CC=C(C=C1)[C@@H]2CN3CCC[C@@H]3C4=CC=CC=C24 |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2CN3CCCC3C4=CC=CC=C24 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JNJ-7925476 trans-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo(2,1-a)isoquinoline |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine](/img/structure/B1673001.png)


![5-bromo-18-methoxy-10-methyl-16-oxa-2,10,21,23-tetrazatetracyclo[15.6.2.03,8.020,24]pentacosa-1(23),3(8),4,6,17,19,21,24-octaene](/img/structure/B1673007.png)


![3-[(1S)-1-(3,4-Difluorophenyl)propyl]-2,3-dihydro-5-(5-isoxazolyl)-2-thioxo-1H-imidazole-4-carboxylic acid methyl ester](/img/structure/B1673011.png)

